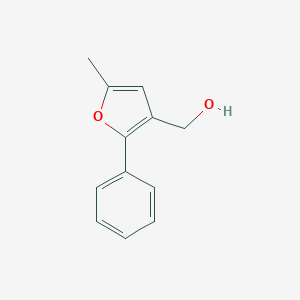

![molecular formula C8H14O2 B071821 1-Oxaspiro[3.5]nonan-7-ol CAS No. 176598-06-4](/img/structure/B71821.png)

1-Oxaspiro[3.5]nonan-7-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of spirocyclic compounds, similar to 1-Oxaspiro[3.5]nonan-7-ol, often involves intricate chemical reactions designed to construct the spiro framework efficiently. For instance, the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones showcases the use of Mn(III)-based oxidation as a critical step in synthesizing spiro compounds with good yields, highlighting the versatility of spirocyclic frameworks in chemical synthesis (Huynh, Nguyen, & Nishino, 2017). Another example is the synthesis of β-lactones, where aldolization of ketones with phenyl ester enolates leads to the formation of compounds such as 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one, demonstrating the diverse methodologies applicable in constructing spirocyclic compounds (Wedler & Schick, 2003).

Molecular Structure Analysis

Spiro compounds, including 1-Oxaspiro[3.5]nonan-7-ol, exhibit complex molecular structures that allow for a wide range of chemical modifications and reactivities. The spirocyclic framework provides a rigid backbone that influences the compound's stereochemical properties and reactivity patterns. For example, the study on the stereoisomers of 7-phenyl-1-oxa-4-thiaspiro[4.5]decan-7-ol provides insights into how the spatial arrangement of atoms around the spiro center affects the compound's properties, demonstrating the significance of molecular structure analysis in understanding the behavior of spiro compounds (Parvez, Senthil, & Yadav, 2001).

Chemical Reactions and Properties

Spirocyclic compounds like 1-Oxaspiro[3.5]nonan-7-ol participate in a variety of chemical reactions, attributing to their unique chemical properties. The reactivity of such compounds can be tailored through functionalization of the spiro center or the rings, enabling the synthesis of derivatives with desired chemical properties. For instance, the efficient synthesis of some 2-oxaspiro[3.5]nona-1-ones demonstrates the reactivity of spirocyclic compounds under oxidative conditions to afford β-lactones, indicating the broad scope of chemical transformations applicable to spiro compounds (Kato, Kitahara, & Yoshikoshi, 1985).

Applications De Recherche Scientifique

Synthesis and Modeling Studies :

- Kato, Kitahara, and Yoshikoshi (1985) conducted a study on the efficient synthesis of some 2-oxaspiro[3.5]nona-1-ones as models for anisatin, highlighting the process of synthesizing these compounds from specific precursors and their subsequent oxidation to afford corresponding β-lactones (Kato, Kitahara, & Yoshikoshi, 1985).

- Sinibaldi and Canet (2008) reviewed the synthetic approaches to spiroaminals, including compounds like 1-oxa-7-azaspiro[5.5]undecane, which possess significant biological activities due to their unique structures (Sinibaldi & Canet, 2008).

Applications in Bioactive Compound Synthesis :

- Wedler and Schick (2003) described the synthesis of β-lactones by aldolization of ketones with phenyl ester enolates, involving compounds such as 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one, which are key in the synthesis of bioactive molecules (Wedler & Schick, 2003).

Antimicrobial Agent Synthesis :

- Al-Ahmadi (1996) synthesized bispiroheterocyclic derivatives from 1-oxa-4-thiaspiro[4.4]nonan-2-one and related compounds, which were tested for their antimicrobial activities (Al-Ahmadi, 1996).

Investigation in Chemical Technology :

- Santos, Barreiro, Braz-Filho, and Fraga (2000) conducted a study on the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening, important in the development of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Pharmaceutical Synthesis :

- Young, Jung, and Cheng (2000) explored the Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclization of secondary allylic alcohols, a method applicable in the synthesis of spirocyclic ethers like theaspirane and theaspirone, which are significant in pharmaceutical chemistry (Young, Jung, & Cheng, 2000).

Propriétés

IUPAC Name |

1-oxaspiro[3.5]nonan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-1-3-8(4-2-7)5-6-10-8/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOBSKGLTXGRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1O)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxaspiro[3.5]nonan-7-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B71740.png)

![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)

![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)

![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)

![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)